1-(3-fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . The compound features a fluorophenyl group, which can significantly influence its chemical and biological properties.
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature.
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.
Chemical Reactions Analysis
1-(3-fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. The major product is the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, indole derivatives are known to interact with multiple receptors, including serotonin and dopamine receptors, which can influence various physiological processes .
Comparison with Similar Compounds
1-(3-fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can be compared with other indole derivatives such as:
1-(3-Fluorophenyl)piperazine: This compound is used as an analytical reference standard and has different physiological and toxicological properties.
3-Fluoroamphetamine: A stimulant drug that acts as a monoamine releaser with selectivity for dopamine and norepinephrine.
The uniqueness of this compound lies in its specific structural features and the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-fluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-10-6-15-14(16(19)7-10)8-11(2)18(15)13-5-3-4-12(17)9-13/h3-5,8-10H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYJRQPBXSWQFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=CC=C3)F)C)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.